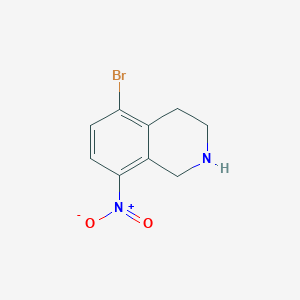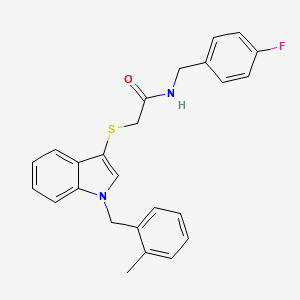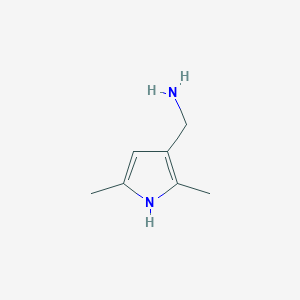
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrN2O2 and its molecular weight is 257.087. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolo[2,1-a]isoquinolines
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline has been used in synthesizing pyrrolo[2,1-a]isoquinolines. The reaction with activated alkynes forms stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).
General Route to Tetrahydroisoquinolines
It is used in a general synthesis route for tetrahydroisoquinolines, exemplified in the preparation of various derivatives. This involves multiple steps, including the conversion of isoquinoline to 5-bromo-8-nitro derivative and subsequent transformations (Rey, Vergnani, & Dreiding, 1985).
Isolation from Red Algae
In natural product chemistry, derivatives of this compound have been isolated from the red alga Rhodomela confervoides. These compounds include brominated tetrahydroisoquinolines, which have been semi-synthesized for further chemical investigation (Ma et al., 2007).
Stereomer Study
Research on the stereochemistry of similar compounds, such as 5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, has been conducted. This includes studies on the structural properties and synthesis of various stereoisomers, contributing to a deeper understanding of stereochemical effects in organic molecules (Rizzacasa et al., 1990).
Potential Prodrug System
The compound's derivatives have been investigated for use as a prodrug system, specifically for targeted drug delivery to hypoxic tissues. This is based on the concept of biomimetic reduction, which can release active drugs in a targeted manner (Parveen et al., 1999).
Novel Polyfunctional Pyrrolo[2,1-a]isoquinolines
The synthesis of novel polyfunctional pyrrolo[2,1-a]isoquinolines is another application. It involves the reaction of 5-bromo-8-nitroisoquinoline with various nucleophiles, enabling the creation of new, functionally diverse compounds (Bastrakov & Starosotnikov, 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that tetrahydroisoquinoline (thiq) analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
THIQ analogs are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions are currently under investigation.
Result of Action
As a THIQ analog, it may share some of the biological activities observed in other members of this class, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial effects .
Propiedades
IUPAC Name |
5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-2,11H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWDZBUTSPUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B3006376.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)
![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3006382.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)


![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)
![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)
![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)
![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)
